

# Physical and chemical properties of Uniconazole P for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Uniconazole P

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# For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Uniconazole-P, a triazole-based plant growth regulator. The information is intended for laboratory use by professionals in research, science, and drug development.

## **Chemical Identity and Structure**

Uniconazole-P is the more biologically active S-(+) enantiomer of uniconazole.[1][2] It is a potent inhibitor of gibberellin biosynthesis.[3][4][5][6][7][8]

- Common Name: Uniconazole-P[9][10]
- Synonyms: S-3307D, Lomica, (S)-Uniconazole, Sumiseven P[9][10][11]
- IUPAC Name: (E,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol[11]
- CAS Registry Number: 83657-17-4[11]
- Molecular Formula: C<sub>15</sub>H<sub>18</sub>ClN<sub>3</sub>O[1][11][12][13]
- Molecular Weight: 291.77 g/mol [11]



# **Physicochemical Properties**

The following tables summarize the key physical and chemical properties of Uniconazole-P.

Table 1: Physical Properties of Uniconazole-P

Property	Value	Reference
Physical State	Crystalline solid	[9][10][14]
Color	White to light brown	[9][10][12]
Odor	None	[9][10]
Melting Point	152.1–155.0 °C	[4][9][10]
Boiling Point	~475 °C (Predicted)	[1][12]
Density	1.28 g/mL at 25°C	[9][10]
Vapor Pressure	8.9 mPa at 20 °C	[1]

Table 2: Solubility and Partition Coefficients of Uniconazole-P

Solvent	Solubility	Reference
Water	8.41 mg/L at 25°C	[4][9][10]
Methanol	11.3 % w/w	[9][10]
Chloroform	10.9 % w/w	[9][10]
Xylene	0.9 % w/w	[9][10]
Ethanol	~30 mg/mL	[14]
DMSO	~30 mg/mL	[14]
Dimethyl formamide	~30 mg/mL	[14]
Coefficient	Value	Reference
Octanol/Water Partition Coefficient (log P <sub>o</sub> w)	3.77 at 25°C	[9][10]



Table 3: Stability and Reactivity of Uniconazole-P

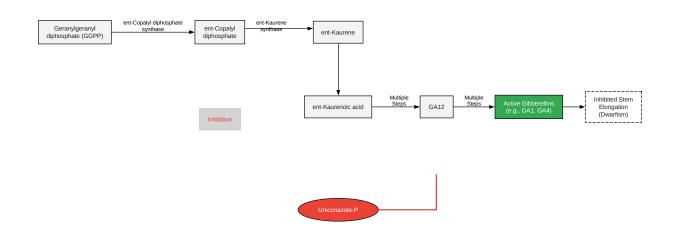
Condition	Stability/Reactivity	Reference
Thermal Stability	Stable for up to 6 months at 60°C	[9][10]
Hydrolysis	Stable to hydrolysis	[9][10]
Photolysis	Principal degradation pathway is photolysis in solution	[9][10]
Soil Degradation	Microbial breakdown in aerobic soils is slow	[9][10]
Storage	Store at room temperature (20 - 25 °C) or freeze (<-10 °C) for long-term stability	[13][14][15]

## **Mechanism of Action and Signaling Pathway**

Uniconazole-P primarily functions by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones crucial for plant growth and development, particularly stem elongation.[3][4][6][7][8] [16] This inhibition leads to a dwarfing effect on plants.[16] The key mechanism is the blockage of cytochrome P450 monooxygenases, specifically ent-kaurene oxidase, which catalyzes an early step in the GA biosynthesis pathway.[11][16][17]

Additionally, Uniconazole-P has been shown to inhibit the catabolism of abscisic acid (ABA), another important plant hormone, by potently inhibiting ABA 8'-hydroxylase.[2][18] This can lead to increased endogenous ABA levels, enhancing stress tolerance in plants.[18][19]





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Caption: Inhibition of the gibberellin biosynthesis pathway by Uniconazole-P.

## **Experimental Protocols**

#### A. Preparation of Stock Solutions

For laboratory assays, a stock solution of Uniconazole-P is typically prepared by dissolving the crystalline solid in an appropriate organic solvent.

- Solvent Selection: Use organic solvents such as ethanol, DMSO, or dimethyl formamide, in which Uniconazole-P has high solubility (~30 mg/mL).[14]
- Procedure:
  - Accurately weigh the desired amount of Uniconazole-P solid.



- Transfer the solid to a volumetric flask.
- Add a small amount of the chosen solvent to dissolve the solid completely.
- Bring the solution to the final volume with the solvent.
- Purge the solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation.[14]
- Store the stock solution at -20°C for long-term stability (≥4 years).[14]
- Aqueous Solutions: For assays requiring aqueous buffers, first dissolve Uniconazole-P in a minimal amount of ethanol and then dilute with the aqueous buffer. A 1:1 ethanol:PBS (pH 7.2) solution can achieve a solubility of approximately 0.5 mg/mL. Aqueous solutions are not recommended for storage for more than one day.[14]
- B. Analytical Method for Residue Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of Uniconazole-P residues in plant and soil samples.[20][21]

- Sample Extraction:
  - Homogenize the sample matrix (e.g., plant tissue, soil).
  - Extract Uniconazole-P using a suitable solvent such as acetonitrile or methanol.
  - The extraction may be followed by a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.[21]
- Chromatographic Conditions (Example):[20]
  - Column: A reverse-phase C18 column is often suitable.
  - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) may be added to improve peak shape.[20]
  - Flow Rate: Typically 1.0 mL/min.





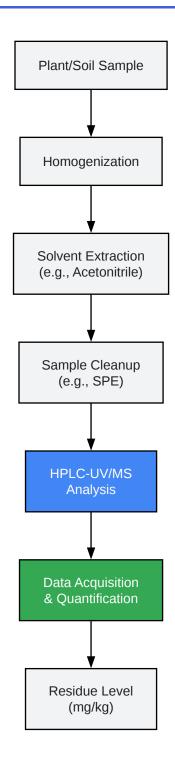


Detection: UV detection at its λmax of 255 nm is effective.[14] Alternatively, Mass
 Spectrometry (MS) can be used for higher sensitivity and selectivity.[21][22]

### • Quantification:

- Prepare a calibration curve using standards of known Uniconazole-P concentrations.
- Quantify the amount of Uniconazole-P in the sample by comparing its peak area to the calibration curve.





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Caption: General workflow for Uniconazole-P residue analysis using HPLC.

C. In Vitro Enzyme Inhibition Assay (ABA 8'-Hydroxylase)



This protocol outlines a method to assess the inhibitory effect of Uniconazole-P on ABA catabolism.[18]

- Enzyme Source: Microsomes containing the target enzyme (e.g., CYP707A3) expressed in a suitable system like insect cells.
- Reaction Mixture: Prepare a reaction buffer containing the enzyme-expressing microsomes,
   NADPH (as a cofactor), and the substrate (abscisic acid).
- Inhibition Assay:
  - Add varying concentrations of Uniconazole-P (dissolved in a suitable solvent like DMSO)
     to the reaction mixture.
  - Initiate the reaction by adding the substrate (ABA).
  - Incubate at an optimal temperature for a defined period.
  - Terminate the reaction (e.g., by adding a strong acid).
- Analysis:
  - Extract the reaction products.
  - Analyze the amount of product formed (or substrate remaining) using LC-MS or a similar sensitive analytical technique.
- Data Analysis:
  - Calculate the percentage of inhibition for each Uniconazole-P concentration.
  - Determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition).
  - Perform kinetic analysis (e.g., Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (K<sub>i</sub>). Uniconazole-P is a competitive inhibitor of ABA 8'-hydroxylase with a K<sub>i</sub> of 8.0 nM.[18]

## Safety and Handling



- Hazard Classification: Uniconazole-P is classified as harmful if swallowed.[11]
- Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective
  equipment (PPE), including gloves, lab coat, and safety glasses. Avoid ingestion, inhalation,
  and contact with skin and eyes.[14]
- First Aid: In case of eye contact, flush immediately with plenty of water. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms develop.[15]
- Environmental Hazards: Uniconazole-P can be persistent in soil and aquatic systems and is toxic to some aquatic life.[1][11][13] Dispose of waste according to local, state, and federal regulations.

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- To cite this document: BenchChem. [Physical and chemical properties of Uniconazole P for laboratory use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683726#physical-and-chemical-properties-of-uniconazole-p-for-laboratory-use]

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